molecular formula C21H20FN3O2S B2893379 N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 1235011-27-4

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2893379
CAS No.: 1235011-27-4
M. Wt: 397.47
InChI Key: XRKKKEBJCCZIFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide is a synthetic small molecule characterized by a benzo[d]thiazole-2-carboxamide core linked to a piperidin-4-ylmethyl group substituted with a 2-fluorobenzoyl moiety. Its structure combines a rigid aromatic thiazole system with a flexible piperidine scaffold, which may enhance binding to biological targets while modulating pharmacokinetic properties such as solubility and metabolic stability.

The synthesis of such compounds typically involves multi-step protocols, including coupling reactions using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and N,N-diisopropylethylamine (DIPEA) to form amide bonds . Structural confirmation is achieved via spectroscopic methods (IR, NMR, MS) and elemental analysis .

Properties

IUPAC Name

N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2S/c22-16-6-2-1-5-15(16)21(27)25-11-9-14(10-12-25)13-23-19(26)20-24-17-7-3-4-8-18(17)28-20/h1-8,14H,9-13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRKKKEBJCCZIFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=NC3=CC=CC=C3S2)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide typically involves multiple steps:

  • Formation of the Piperidine Intermediate: : The initial step involves the preparation of the piperidine intermediate. This can be achieved by reacting 4-piperidone with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.

  • Synthesis of Benzo[d]thiazole Intermediate: : The benzo[d]thiazole intermediate is synthesized by reacting 2-aminothiophenol with a suitable carboxylic acid derivative, such as benzoic acid, under acidic conditions. This reaction is typically performed in a solvent like ethanol at elevated temperatures.

  • Coupling Reaction: : The final step involves the coupling of the piperidine intermediate with the benzo[d]thiazole intermediate. This is achieved through a nucleophilic substitution reaction, where the piperidine nitrogen attacks the carbonyl carbon of the benzo[d]thiazole intermediate. The reaction is facilitated by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques like recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

  • Reduction: : Reduction reactions can target the carbonyl group in the fluorobenzoyl moiety, converting it to an alcohol. Sodium borohydride is a typical reducing agent used for this purpose.

  • Substitution: : The benzo[d]thiazole ring can participate in electrophilic substitution reactions, such as nitration and halogenation. Reagents like nitric acid and bromine are commonly used under controlled conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitric acid, bromine, sulfuric acid

Major Products

    Oxidation: N-oxide derivatives

    Reduction: Alcohol derivatives

    Substitution: Nitro and halogenated derivatives

Scientific Research Applications

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide has been explored for various scientific research applications:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: : The compound has shown potential as a probe in biological studies, particularly in the investigation of enzyme interactions and receptor binding.

  • Medicine: : Preliminary studies suggest that it may possess pharmacological activities, such as anti-inflammatory and anticancer properties, making it a candidate for drug development.

  • Industry: : It is used in the synthesis of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide involves its interaction with specific molecular targets. The fluorobenzoyl group enhances its binding affinity to certain enzymes and receptors, while the benzo[d]thiazole ring contributes to its overall stability and bioactivity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide with structurally related compounds, emphasizing differences in substituents, molecular properties, and reported activities:

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Biological Activity/Notes References
This compound (Target Compound) C21H19FN3O2S* ~407.5* 2-fluorobenzoyl, piperidin-4-ylmethyl, benzo[d]thiazole Likely kinase inhibitor (inferred from analogs); synthesis via EDCI/DIPEA coupling
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzo[d]thiazole-2-carboxamide C19H16N6OS 349.4 Pyridinylmethyl, 1-methylpyrazole Not explicitly reported; structural focus on pyridine-pyrazole hybrid
N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide C18H20N4O3 340.4 Pyrimidin-2-yl, benzodioxole Unreported activity; synthesis emphasizes pyrimidine-piperidine linkage
5-((3S,4R)-3-((benzo[d][1,3]dioxol-5-yloxy)methyl)piperidin-4-yl)-2-fluoro-N-((1-methyl-1H-pyrazol-3-yl)methyl)benzamide C25H26FN3O4 475.5 Benzodioxole, fluorophenyl, pyrazole GPCR kinase 2 inhibitor; stereochemistry impacts potency
N-(4-(N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide C20H26FN5O3S 435.5 Fluoropyrimidine, sulfamoyl, propionamide Unreported activity; sulfamoyl group may enhance target selectivity
2-((1-(2-(N-(4-chlorophenyl)benzo[d][1,3]dioxole-5-carboxamido)ethyl)piperidin-4-yl)oxy)acetic acid C24H26ClN3O6 504.9 Chlorophenyl, benzodioxole, acetic acid IP agonist; improved pharmacokinetics (longer half-life) vs. beraprost sodium

Note: Molecular formula and weight for the target compound are inferred based on structural analysis, as explicit data are absent in the evidence.

Key Observations:

Structural Diversity :

  • The target compound features a 2-fluorobenzoyl group on the piperidine ring, distinguishing it from analogs with pyrimidine (), pyrazole (), or sulfamoyl () substituents. Fluorination is a common strategy to enhance metabolic stability and binding affinity .
  • Compounds like 5-((3S,4R)-3-((benzo[d][1,3]dioxol-5-yloxy)methyl)piperidin-4-yl)-2-fluoro-N-((1-methyl-1H-pyrazol-3-yl)methyl)benzamide () highlight the role of stereochemistry in activity, suggesting that the spatial arrangement of substituents in the target compound may critically influence its efficacy.

Synthetic Approaches :

  • The target compound’s synthesis likely parallels methods for 2-chloro-N-(4-fluorophenyl)benzo[d]thiazole-4-carboxamide , involving carbodiimide-mediated coupling . In contrast, pyrimidine-containing analogs (e.g., ) require nitrile intermediates and coupling with amines.

GPCR kinase inhibitors () and IP agonists () demonstrate the versatility of benzoheterocycle-piperidine hybrids in targeting diverse pathways.

Notes

Comparisons rely on structural analogs and general trends.

Synthetic Challenges : Fluorinated benzoyl groups may require stringent temperature control during coupling to avoid side reactions .

Pharmacokinetic Considerations : Fluorination and piperidine methylation likely improve blood-brain barrier penetration and metabolic stability, as seen in related compounds .

Biological Activity

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H20FN3O2SC_{21}H_{20}FN_3O_2S, with a molecular weight of 397.5 g/mol. The compound features a piperidine ring linked to a benzo[d]thiazole moiety, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC21H20FN3O2S
Molecular Weight397.5 g/mol
CAS Number1235011-27-4

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Piperidine Ring : Cyclization of appropriate precursors under acidic or basic conditions.
  • Introduction of the Fluorobenzoyl Group : Acylation using 2-fluorobenzoyl chloride in the presence of a base.
  • Attachment of the Benzo[d]thiazole Group : This step may involve nucleophilic substitution reactions.

Anticancer Properties

Recent studies have shown that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing thiazole rings have been evaluated for their ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

Research has indicated that benzamide derivatives can possess antimicrobial properties. Compounds structurally similar to this compound have been found effective against a range of bacterial strains, suggesting that this compound may also exhibit such properties .

Acetylcholinesterase Inhibition

Inhibitors targeting acetylcholinesterase (AChE) are crucial for treating neurodegenerative diseases like Alzheimer's. Compounds with similar structures have demonstrated promising AChE inhibitory activity, indicating that this compound may also serve as a potential lead in this area .

The biological activity of this compound is thought to involve interaction with specific molecular targets, including:

  • Receptor Binding : The compound may bind to various receptors, modulating their activity.
  • Enzyme Inhibition : It can inhibit enzymes like AChE, leading to increased acetylcholine levels in the synaptic cleft.

Case Studies

  • Anticancer Study : A recent study evaluated the anticancer effects of thiazole derivatives on human cancer cell lines, reporting IC50 values that indicate significant cytotoxicity .
  • Neuroprotective Effects : A series of compounds structurally related to this compound were tested for neuroprotective effects in vitro, showing potential benefits in models of oxidative stress .

Q & A

Q. What are the critical parameters for optimizing the multi-step synthesis of this compound?

Synthesis involves sequential coupling of the piperidine, fluorobenzoyl, and benzothiazole-carboxamide moieties. Key steps include:

  • Amide bond formation : Use coupling reagents like HATU or EDCI with DIPEA in DMF under nitrogen to minimize side reactions .
  • Protection/deprotection : Tert-butyloxycarbonyl (Boc) groups may shield reactive amines during piperidine functionalization .
  • Solvent optimization : Polar aprotic solvents (e.g., DCM, THF) improve solubility, while reflux conditions (70–90°C) enhance reaction rates .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures >95% purity .

Table 1 : Representative Yields Under Varied Conditions

StepReagent SystemYield (%)Purity (HPLC)Reference
AmidationHATU/DIPEA7898%
Piperidine alkylationBoc-protected intermediate6797%

Q. Which analytical techniques are most reliable for structural characterization?

  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., fluorobenzoyl aromatic protons at δ 7.3–7.6 ppm; piperidine methylene at δ 3.1–3.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ m/z = 412.12) .
  • HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>98% in most syntheses) .

Q. How can initial biological activity screening be designed for this compound?

  • Cytotoxicity assays : Use MTT or CellTiter-Glo in cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination over 48–72 hours .
  • Enzyme inhibition : Test against kinases (e.g., FAK) via fluorescence polarization assays .
  • Solubility considerations : Prepare stock solutions in DMSO (<0.1% final concentration) to avoid solvent toxicity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies may arise from assay conditions or cellular models. For example:

  • Varied IC50 values : Optimize ATP concentrations in kinase assays to reflect physiological levels (1 mM vs. 10 µM) .
  • Cell line specificity : Compare activity in isogenic pairs (e.g., wild-type vs. FAK-overexpressing cells) to confirm target relevance .
  • Metabolic stability : Use liver microsomes or cytochrome P450 inhibitors to assess if metabolism affects potency .

Q. How can structure-activity relationship (SAR) studies guide further modifications?

  • Fluorobenzoyl substitution : Replace 2-fluoro with chloro or methoxy groups to evaluate electronic effects on target binding .
  • Piperidine methylation : Introduce methyl groups at C3/C5 to probe steric effects on pharmacokinetics (e.g., logP, plasma protein binding) .
  • Benzothiazole replacement : Substitute with oxazole or imidazole cores to modulate hydrogen-bonding interactions .

Table 2 : SAR of Analogues

ModificationBiological Activity (IC50, nM)Solubility (µg/mL)Reference
2-Fluorobenzoyl120 (FAK)15
4-Chlorobenzoyl85 (FAK)8
Piperidine C3-methyl200 (FAK)35

Q. What computational methods predict binding modes and target engagement?

  • Molecular docking : Use AutoDock Vina or Schrödinger Maestro to model interactions with FAK’s ATP-binding pocket. Key residues: Lys454, Glu506 .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes .
  • Free energy calculations : MM-PBSA/GBSA quantify binding affinity changes from substituent modifications .

Methodological Notes

  • Contradictory data resolution : Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
  • Stereochemical purity : Chiral HPLC or SFC ensures enantiomeric excess (>99%) for optically active intermediates .
  • In vivo relevance : Perform pharmacokinetic studies in rodents to correlate in vitro potency with bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.